5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol
Overview
Description
5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the triazole family Triazoles are known for their versatile chemical properties and potential biological activities This compound, in particular, has garnered interest due to its unique structure, which includes a bromophenyl group and a thiol group attached to a triazole ring
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring in their structure are known to exhibit multidirectional biological activity . They have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
1,2,4-triazoles have been associated with a wide range of applications as synthetic intermediates and promising pharmaceuticals .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines .
Result of Action
Compounds containing a triazole structure have been proven to have significant antibacterial activity .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase . The inhibition of these enzymes can lead to various therapeutic effects, including the reduction of intraocular pressure in glaucoma and the enhancement of cognitive function in neurodegenerative diseases. Additionally, this compound interacts with proteins involved in cell signaling pathways, thereby modulating cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of kinases and phosphatases, which are key regulators of cell signaling . Furthermore, this compound can affect gene expression by binding to transcription factors and altering their activity. This can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and differentiation . Additionally, this compound impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby affecting the production and utilization of energy within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of enzymes, inhibiting their activity through competitive or non-competitive inhibition . For example, it can bind to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression. This interaction can occur through direct binding to nucleic acids or through the modulation of transcription factors . The compound’s ability to inhibit or activate specific enzymes and transcription factors underlies its diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time when exposed to light or heat . The degradation products may have different biological activities compared to the parent compound. Long-term exposure to this compound in in vitro and in vivo studies has revealed that it can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis . These temporal effects are important considerations for the therapeutic use of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a key role in the oxidation of this compound, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate . These metabolic reactions can affect the compound’s bioavailability and activity, influencing its therapeutic and toxic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins . These factors determine the compound’s therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For example, the presence of a nuclear localization signal can direct this compound to the nucleus, where it can interact with DNA and transcription factors . The subcellular localization of this compound can influence its ability to modulate cellular processes and exert its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromoaniline with thiosemicarbazide, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Phenyl derivatives.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antifungal activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
- 4-(4-Bromo-phenyl)-1H-[1,2,3]triazole-5-thiol
- 5-(4-Chloro-phenyl)-4H-[1,2,4]triazole-3-thiol
- 5-(4-Methyl-phenyl)-4H-[1,2,4]triazole-3-thiol
Comparison: Compared to similar compounds, 5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol is unique due to the presence of the bromophenyl group, which can enhance its reactivity and binding affinity to target proteins. The thiol group also contributes to its versatility in undergoing various chemical reactions, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
5-(4-bromophenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3S/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHAVZKPVJXNCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=S)NN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357416 | |
Record name | 5-(4-Bromophenyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39631-33-9 | |
Record name | 5-(4-Bromophenyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-BROMOPHENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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